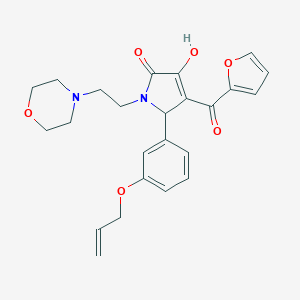
5-(3-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(3-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with notable biological activity, particularly in the context of anti-inflammatory and analgesic properties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C22H24N2O5
- Molecular Weight : 396.44 g/mol
- IUPAC Name : this compound
The structure of this compound features a pyrrolone core, which is crucial for its biological activity. The presence of the furan and allyloxy groups contributes to its pharmacological properties.
The compound exhibits its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. Studies have shown that derivatives of this compound can selectively inhibit COX-II with varying potency, influencing pain and inflammatory responses.
Table 1: Inhibitory Activity Against COX Enzymes
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.78 | Baseline |
| PYZ3 | 0.011 | High |
Note: TBD indicates that specific data for the compound may need further investigation.
Anti-inflammatory Effects
Research indicates that the compound demonstrates significant anti-inflammatory properties. In vitro assays have shown that it can effectively reduce the production of pro-inflammatory cytokines and mediators, which are typically elevated during inflammatory responses.
Analgesic Properties
The analgesic effects are linked to its ability to modulate pain pathways by inhibiting COX enzymes, thereby reducing the synthesis of prostaglandins that sensitize nociceptors.
Case Studies and Research Findings
-
Study on COX-II Inhibition :
A study published in ACS Omega explored various derivatives of pyrrolones, including those similar to our compound. The findings indicated potent COX-II inhibition with selectivity profiles that suggest potential therapeutic applications in pain management and inflammation reduction . -
In Vivo Efficacy :
An animal model study demonstrated that administration of this compound significantly reduced edema in a carrageenan-induced paw edema model, suggesting effective anti-inflammatory action comparable to established NSAIDs like Celecoxib . -
Cellular Mechanisms :
Investigations into the cellular mechanisms revealed that the compound could inhibit NF-kB activation, a key transcription factor involved in inflammation, further supporting its anti-inflammatory profile .
Propriétés
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-(3-prop-2-enoxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-2-12-31-18-6-3-5-17(16-18)21-20(22(27)19-7-4-13-32-19)23(28)24(29)26(21)9-8-25-10-14-30-15-11-25/h2-7,13,16,21,28H,1,8-12,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLLDBINYKRNSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














